1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide
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Overview
Description
1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[4,5-d]pyrimidine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide involves multiple steps
Formation of Thiazolo[4,5-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under specific conditions.
Introduction of Cyclopentylamino Group: The cyclopentylamino group can be introduced through nucleophilic substitution reactions.
Attachment of Piperidine Moiety: The final step involves the coupling of the piperidine-3-carboxamide with the thiazolo[4,5-d]pyrimidine core.
Chemical Reactions Analysis
1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylamino group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine moiety.
Scientific Research Applications
1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication.
Biological Research: The compound is used in biological research to study its effects on various cellular pathways and molecular targets.
Industrial Applications: In the industry, the compound is used as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound has been found to inhibit topoisomerase I by stabilizing the enzyme-DNA complex, leading to DNA damage and inhibition of cancer cell proliferation . Additionally, it interacts with various receptors and enzymes, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide can be compared with other thiazolo[4,5-d]pyrimidine derivatives:
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have similar core structures but differ in their substituents.
Thiazolo[4,5-d]pyrimidine-2-thiones: These derivatives have a sulfur atom in place of the oxygen in the 2-position.
Thiazolo[4,5-d]pyrimidine-2-ones: These compounds have an oxygen atom in the 2-position and have been studied for their cytotoxic and anticancer activities.
Properties
Molecular Formula |
C20H28N6O3S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H28N6O3S/c1-2-21-18(28)13-6-5-9-25(10-13)20-24-17-16(30-20)19(29)26(12-22-17)11-15(27)23-14-7-3-4-8-14/h12-14H,2-11H2,1H3,(H,21,28)(H,23,27) |
InChI Key |
PBUNKIAJUVEMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4CCCC4 |
Origin of Product |
United States |
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